

# Solubility profile of Solvent Blue 36 in organic solvents

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## Compound of Interest

Compound Name: Solvent Blue 36

Cat. No.: B080493

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An In-depth Technical Guide to the Solubility Profile of **Solvent Blue 36**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Solvent Blue 36** in various organic solvents. The information contained herein is intended to support research and development activities by providing key data and standardized methodologies for solubility determination.

## Introduction to Solvent Blue 36

**Solvent Blue 36** is a synthetic anthraquinone dye, chemically identified as 1,4-bis(isopropylamino)anthracene-9,10-dione.<sup>[1]</sup> It presents as a dark blue powder with the molecular formula  $C_{20}H_{22}N_2O_2$  and a molecular weight of approximately 322.40 g/mol.<sup>[1][2]</sup> While insoluble in water, it demonstrates significant solubility in a range of organic solvents.<sup>[1][2][3][4]</sup> This property, combined with its excellent thermal stability (up to 260°C) and light fastness, makes it a valuable colorant in various industrial applications, including the coloring of high-performance polymers like polystyrene, polycarbonate, and ABS resins, as well as in printing inks and other solvent-based formulations.<sup>[1][5][6][7]</sup>

## Quantitative Solubility Data

The solubility of **Solvent Blue 36** has been quantified in several common organic solvents. The data, measured at 20°C, is summarized in the table below for easy comparison. The values

represent the mass of the dye that can be dissolved in one liter of solvent.

Organic Solvent	Chemical Class	Solubility at 20°C (g/L)
Dichloromethane	Halogenated Hydrocarbon	133.0
Methylbenzene (Toluene)	Aromatic Hydrocarbon	67.0
Butyl Acetate	Ester	32.8
Acetone	Ketone	28.4
Ethyl Alcohol (Ethanol)	Alcohol	6.8

Note: Data compiled from multiple sources.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Slight variations (e.g., 28.2 vs. 28.4 g/L for acetone) exist between sources, but the overall profile is consistent.

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **Solvent Blue 36** in an organic solvent using UV-Vis spectroscopy, a common and accessible method.[\[1\]](#)

### 3.1. Principle

This method relies on creating a saturated solution of the dye at a controlled temperature. After separating the undissolved solid, the concentration of the dissolved dye in the supernatant is measured by UV-Visible spectrophotometry. The concentration is calculated using a pre-established calibration curve based on Beer-Lambert's law.

### 3.2. Materials and Equipment

- **Solvent Blue 36** powder
- Organic solvent of interest (e.g., Acetone, Toluene)
- Analytical balance
- Volumetric flasks and pipettes

- Scintillation vials or test tubes with secure caps
- Thermostatic shaker or water bath (capable of maintaining  $20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ )
- Centrifuge
- Syringes and syringe filters (0.2  $\mu\text{m}$ , solvent-compatible)
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes

### 3.3. Procedure

#### Step 1: Preparation of Standard Solutions & Calibration Curve

- Prepare a stock solution by accurately weighing a small amount of **Solvent Blue 36** and dissolving it in a known volume of the chosen solvent in a volumetric flask.
- Create a series of standard solutions of decreasing concentration by performing serial dilutions from the stock solution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **Solvent Blue 36** (typically in the 600-700 nm range for anthraquinone dyes).<sup>[1]</sup>
- Plot a calibration curve of absorbance versus concentration. The resulting linear regression should have a correlation coefficient ( $R^2$ ) of  $>0.99$ .

#### Step 2: Preparation of Saturated Solution

- Add an excess amount of **Solvent Blue 36** powder to a vial containing a known volume of the organic solvent. An excess is critical to ensure saturation.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a thermostatic shaker set to a constant temperature (e.g.,  $20^{\circ}\text{C}$ ).

- Equilibrate the solution for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

### Step 3: Sample Processing

- After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
- Centrifuge the vials at high speed (e.g., 5000 G) to pellet the remaining undissolved solid. [\[11\]](#)
- Carefully withdraw a sample of the clear supernatant using a syringe.
- Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.2  $\mu\text{m}$ ) to remove any fine particulate matter.

### Step 4: Analysis and Calculation

- Accurately dilute the filtered supernatant with the solvent to bring

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